molecular formula C6H3ClN2O B11918888 2-Chlorooxazolo[4,5-c]pyridine

2-Chlorooxazolo[4,5-c]pyridine

Cat. No.: B11918888
M. Wt: 154.55 g/mol
InChI Key: ZTUVRJFCYZKORR-UHFFFAOYSA-N
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Description

2-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClN2O. It is a derivative of oxazole and pyridine, featuring a chlorine atom at the second position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chlorooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted oxazolo[4,5-c]pyridine .

Scientific Research Applications

2-Chlorooxazolo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chlorooxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorooxazolo[5,4-b]pyridine
  • Oxazolo[4,5-c]pyrimidine
  • Oxazolo[5,4-d]pyrimidine

Uniqueness

2-Chlorooxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

2-chloro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H

InChI Key

ZTUVRJFCYZKORR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=N2)Cl

Origin of Product

United States

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